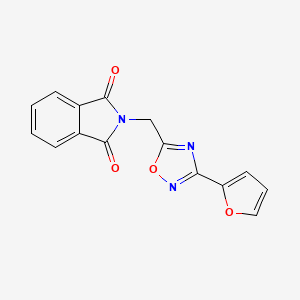

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Description

This compound is a heterocyclic derivative featuring an isoindoline-1,3-dione core linked to a 1,2,4-oxadiazole ring substituted with a furan-2-yl group.

Properties

IUPAC Name |

2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O4/c19-14-9-4-1-2-5-10(9)15(20)18(14)8-12-16-13(17-22-12)11-6-3-7-21-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOHDLNMFQINOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl-substituted oxadiazole intermediate. This intermediate is then reacted with isoindoline-1,3-dione under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce compounds with altered functional groups. Substitution reactions can lead to a wide range of derivatives with different substituents.

Scientific Research Applications

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine: The compound’s potential therapeutic applications are investigated in the context of various diseases. Its unique structure may offer advantages in terms of selectivity and potency compared to other compounds.

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : Derivatives with fused heterocycles (e.g., thioxo-triazolidine in 13c ) require multi-step syntheses and yield lower quantities (33–42%) compared to simpler oxadiazole derivatives.

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Molecular Weight : The furan-containing compound (295.25 g/mol) is lighter than imidazole derivatives (303.32 g/mol) but heavier than isopropyl-substituted analogs (271.27 g/mol) .

- Spectroscopic Signatures : The isoindoline-dione C=O stretches (~1700–1780 cm⁻¹) are consistent across analogs, while substituent-specific signals (e.g., furan protons) distinguish the target compound .

Hypothesized Bioactivity of Target Compound :

The furan-2-yl group may enhance binding to biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding, while the oxadiazole ring could improve metabolic stability compared to hydrazone analogs .

Biological Activity

The compound 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a complex organic molecule that incorporates both furan and oxadiazole moieties. These structural features are often associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets involved in cellular processes. The presence of the furan and oxadiazole rings suggests potential mechanisms such as:

- Inhibition of Enzymatic Activity : Compounds with oxadiazole structures have been shown to inhibit enzymes involved in cancer cell proliferation.

- DNA Interaction : The isoindoline moiety may facilitate interactions with DNA, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds containing furan and oxadiazole rings exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 12.5 | |

| 2 | HeLa (Cervical Cancer) | 8.0 | |

| 3 | A549 (Lung Cancer) | 10.0 |

These results demonstrate the compound's potential as a therapeutic agent against various cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

In a study conducted on MCF7 breast cancer cells, the compound demonstrated an IC50 value of 12.5 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at MIC values of 32 µg/mL and 64 µg/mL respectively. This study emphasized the potential for developing new antibiotics based on this compound's structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.